
4-(2-(Methylthio)ethyl)oxazolidin-2-one
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Overview
Description
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolidinone ring undergoes nucleophilic attacks at the carbonyl carbon, enabling functionalization:
Alkylation and Rearrangement Pathways
The methylthioethyl side chain participates in unexpected rearrangements under alkylation conditions:
-
Unexpected Amine Formation :
Alkylation with benzyl bromide under basic conditions (LDA, THF, -78°C) primarily yields a rearranged amine (75%) instead of the expected benzylated oxazolidinone. Proposed mechanism involves: -
Mitigation Strategies :
Oxidation and Sulfur Reactivity
The methylthio (-SMe) group undergoes selective oxidation:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide (-S(O)Me) | 92% |
H₂O₂ | Acetic acid, 60°C | Sulfone (-SO₂Me) | 85% |
Cycloaddition and Heterocycle Formation
The oxazolidinone scaffold participates in dipolar cycloadditions:
-
Azomethine Ylide Generation :
Condensation with L-proline under thermal conditions (toluene, 110°C) forms spirocyclic adducts via decarboxylative generation of 1,3-dipoles. Key products include:
Catalytic Modifications
Transition-metal catalysis enables sulfur migration and ring expansion:
Biological Activity Correlations
Structural modifications impact bioactivity:
-
Anticancer Activity : Spiroadducts with N-isopropylcarbamoyl groups exhibit IC₅₀ values of 12±2 μg/mL against K562 leukemia cells, while phenyl-substituted analogs show reduced potency .
-
Chiral Auxiliary Utility : The methylthioethyl group enhances enantioselectivity in asymmetric aldol reactions (up to 95% ee) .
Scientific Research Applications
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[2-(methylsulfanyl)ethyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group in the oxazolidinone ring.
Uniqueness
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
MWANIIKIDPADAU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1COC(=O)N1 |
Origin of Product |
United States |
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